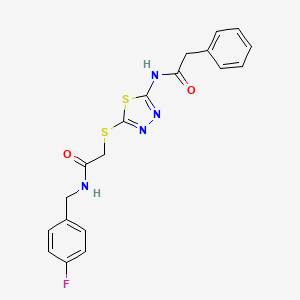

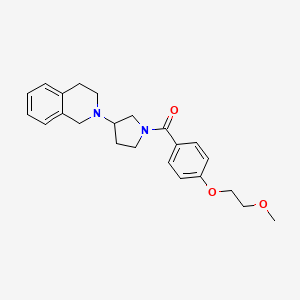

3-(4-cyanophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds with functionalities similar to the target compound involves multistep reactions that can include cyclization and substitution reactions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to a cyanoacetamido moiety that can undergo further transformations to yield diverse heterocyclic derivatives . Similarly, the use of cyanamide as a building block in a multicomponent reaction can lead to the formation of cyanoimino-substituted pyrimidine derivatives . These synthetic strategies could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit a planar aromatic system due to the presence of the pyridine and phenyl rings, which could facilitate π-π interactions. The thiophene moiety would add sulfur's electronic effects to the molecule, potentially influencing its electronic distribution and reactivity .

Chemical Reactions Analysis

Compounds with similar structural features to the target compound have been shown to undergo various chemical reactions with nucleophiles. For example, reactions with hydrazine derivatives, hydroxylamine hydrochloride, and thiourea have been reported, leading to the formation of pyrimidine, thiazole, and pyrazole derivatives . These reactions are indicative of the potential reactivity of the target compound's functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the presence of the cyano and amide groups would likely contribute to the compound's polarity and solubility in polar solvents. The heteroaromatic systems in the compound would also influence its photophysical properties, such as UV-Vis absorption, which could be relevant for its potential applications .

Relevant Case Studies

While the provided papers do not directly discuss the target compound, they do present case studies of similar compounds with antitumor and antiviral activities. For example, some heterocyclic derivatives synthesized from cyanoacetamido precursors exhibited high inhibitory effects against various human cancer cell lines . Additionally, pyridine derivatives have been evaluated for their anti-proliferative properties against cancer cell lines, with some showing promising results . These studies suggest that the target compound could also possess biological activities worth investigating.

Aplicaciones Científicas De Investigación

Pharmacological Activities

- Antitumor and Anticancer Properties: Research has demonstrated the synthesis of various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, and pyridine rings, showing significant antitumor activities. Some compounds, particularly those derived from cyanoacetamide, exhibited high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010). Similarly, novel pyridine-thiazole hybrid molecules were synthesized and showed high antiproliferative activity and selectivity for cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Chemical Synthesis and Material Science

- Synthesis of Cyanides and Related Compounds: N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides, demonstrating the utility of cyanation reactions in creating benzonitriles, including pharmaceutical intermediates (Anbarasan et al., 2011).

- Organic Light-Emitting Diode (OLED) Application: Studies on homoleptic cyclometalated iridium complexes with thiophen-2-yl and pyridinato ligands revealed highly efficient red phosphorescence, suitable for application in OLED devices. These complexes demonstrated high efficiency and pure-red emission, highlighting their relevance in materials science and technology (Tsuboyama et al., 2003).

Antimicrobial Activities

- Antibacterial and Antifungal Properties: Compounds derived from chalcone, including 4-thiazolidinones and 2-azetidinones, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated effectiveness against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Propiedades

IUPAC Name |

3-(4-cyanophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-12-16-5-3-15(4-6-16)7-8-19(24)23-13-17-2-1-10-22-20(17)18-9-11-25-14-18/h1-6,9-11,14H,7-8,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCJYFOLOYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

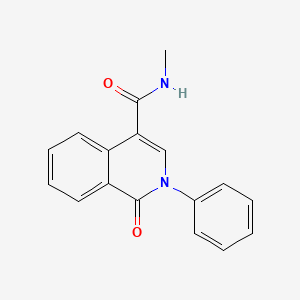

![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)